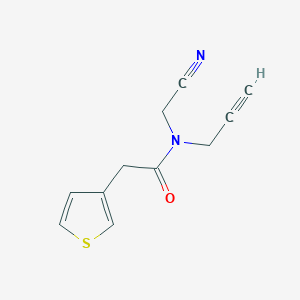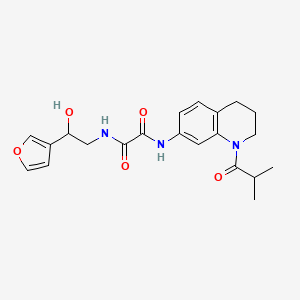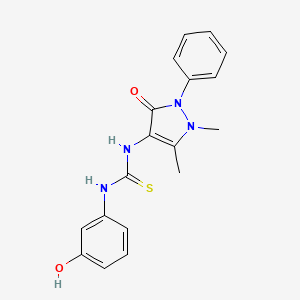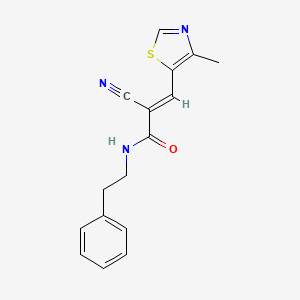
N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide, also known as CTAP, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. CTAP is a selective antagonist of the μ-opioid receptor, which is a type of receptor that is involved in the modulation of pain and reward pathways in the brain. Additionally, we will list future directions for research on CTAP.
Scientific Research Applications
N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide has been used extensively in scientific research to study the μ-opioid receptor and its role in pain and reward pathways in the brain. N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide has been shown to be a highly selective antagonist of the μ-opioid receptor, meaning that it blocks the effects of opioids specifically at this receptor while leaving other receptors unaffected. This makes N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide a valuable tool for studying the role of the μ-opioid receptor in various physiological and pathological conditions, such as addiction, chronic pain, and depression.
Mechanism of Action
N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide works by binding to the μ-opioid receptor and preventing the binding of opioids such as morphine and fentanyl. This results in the blocking of the opioid-induced activation of the receptor and subsequent downstream signaling pathways. N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide has been shown to be highly selective for the μ-opioid receptor, with little to no activity at other opioid receptors.
Biochemical and physiological effects:
N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide has been shown to block the analgesic effects of opioids, indicating its potential as a treatment for opioid addiction. N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide has also been shown to have antidepressant effects, possibly through its modulation of the reward pathway in the brain. Additionally, N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide has been shown to have anti-inflammatory effects, indicating its potential as a treatment for inflammatory conditions such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide is its high selectivity for the μ-opioid receptor, which allows for specific targeting of this receptor in research studies. However, one limitation of N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide has poor solubility in water, which can make dosing and administration challenging.
Future Directions
There are several future directions for research on N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide. One area of interest is the development of more potent and selective μ-opioid receptor antagonists based on the structure of N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide. Additionally, further research is needed to fully understand the role of the μ-opioid receptor in various physiological and pathological conditions, and to develop new treatments for these conditions based on the modulation of this receptor. Finally, research is needed to develop more effective dosing and administration methods for N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide in animal studies.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide involves several steps, starting with the reaction of 3-bromothiophene with sodium hydride to form 3-thiophenylsodium. This intermediate is then reacted with ethyl chloroacetate to form 3-ethylthiophene-2-carboxylic acid ethyl ester. The ester is then hydrolyzed with sodium hydroxide to form 3-ethylthiophene-2-carboxylic acid, which is then coupled with propargylamine to form N-prop-2-ynyl-3-ethylthiophene-2-carboxamide. Finally, the cyano group is introduced by reacting the amide with acetyl cyanide in the presence of a base, resulting in the formation of N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide.
properties
IUPAC Name |
N-(cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-5-13(6-4-12)11(14)8-10-3-7-15-9-10/h1,3,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUSRKGSMMNWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828718.png)


![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B2828722.png)
![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2828724.png)
![8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2828727.png)
![5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2828729.png)
![[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2828730.png)
![N-[1-(1-Methylpiperidin-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2828731.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2828733.png)
![phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2828734.png)

![1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine](/img/structure/B2828737.png)
